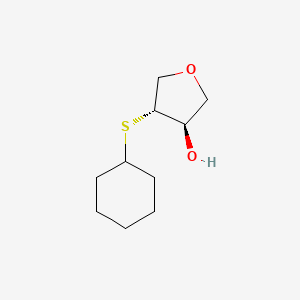![molecular formula C12H24FNO B1485855 [(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine CAS No. 2098013-66-0](/img/structure/B1485855.png)
[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine
Vue d'ensemble
Description
[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine is a useful research compound. Its molecular formula is C12H24FNO and its molecular weight is 217.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The synthesis and reactivity of related fluorinated compounds have been extensively studied, offering insights into their potential applications in chemical synthesis. For example, the preparation of indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives demonstrates the versatility of fluorinated precursors in synthesizing heterocyclic compounds with potential biological activities (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). These methodologies highlight the role of fluorinated building blocks in accessing diverse chemical spaces for drug discovery and materials science.
Pharmacological Potential
Fluorinated compounds exhibit significant pharmacological potential, with studies demonstrating their utility in designing novel therapeutic agents. For instance, the development of κ-opioid receptor antagonists showcases the use of fluorinated amines in creating high-affinity ligands with promising applications in treating depression and addiction disorders (Grimwood et al., 2011). This underscores the importance of fluorinated compounds in medicinal chemistry for their role in enhancing drug properties, including metabolic stability and receptor selectivity.
Fluorescence and Imaging Applications
Fluorinated compounds are also valuable in fluorescence-based applications, as evidenced by their use in developing fluorescence derivatization reagents for the detection and analysis of primary amines in liquid chromatography (Ishida, Yamaguchi, Iwata, & Nakamura, 1989). This highlights the role of such compounds in analytical chemistry for sensitive and selective detection methods, which are crucial in biochemical analyses and diagnostics.
Material Science and Organic Electronics
In the field of material science, particularly in the development of organic electronics, fluorinated compounds contribute to the design of novel materials with enhanced properties. For example, the synthesis of a benzodithiophene-based novel electron transport layer for polymer solar cells illustrates the application of fluorinated materials in improving the efficiency of photovoltaic devices (Hong‐I Kim et al., 2014). These advancements demonstrate the significance of fluorinated compounds in contributing to the development of next-generation electronic and photonic materials.
Propriétés
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-3-propan-2-yloxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24FNO/c1-11(2)15-9-5-8-14-10-12(13)6-3-4-7-12/h11,14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNVLXWBYGQGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(4-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485772.png)
![1-[(Hydroxyamino)methyl]cyclobutan-1-ol](/img/structure/B1485778.png)
![1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485780.png)

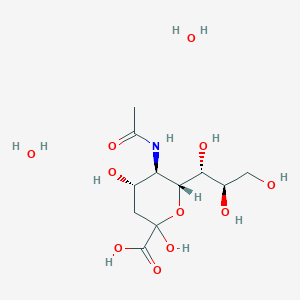
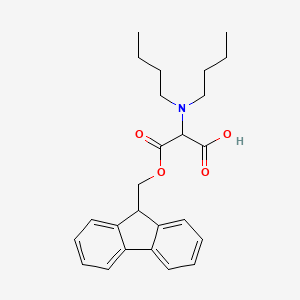
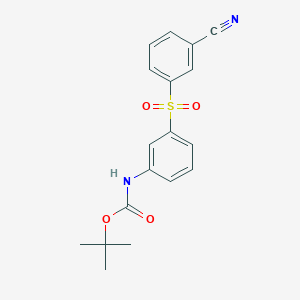
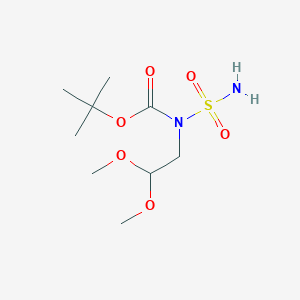


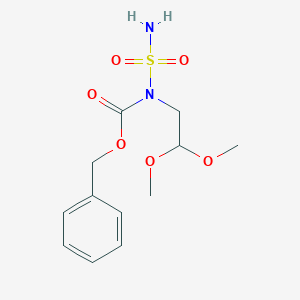
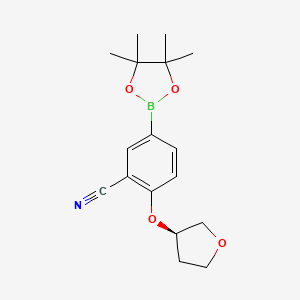
![2-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485793.png)
